1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(3-FLUOROBENZYL)SULFANYL]-1-ETHANONE
Overview
Description
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(3-FLUOROBENZYL)SULFANYL]-1-ETHANONE is a useful research compound. Its molecular formula is C14H15F3N2O2S and its molecular weight is 332.34 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(difluoromethyl)-1-{[(3-fluorobenzyl)thio]acetyl}-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is 332.08063339 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Processes
Difluoromethyl groups, similar to those present in the compound of interest, are utilized in asymmetric difluorination of alkenes to generate difluoromethylated stereocenters. These groups act as chemically inert surrogates for polar functional groups, playing a crucial role in molecular recognition processes. The catalytic, asymmetric, migratory geminal difluorination approach employs commercially available reagents and simple chiral catalysts, highlighting the importance of these groups in synthetic chemistry for creating products with tertiary or quaternary stereocenters (Banik, Medley, & Jacobsen, 2016).
Electrochemical Properties
The electrochemical properties of fluorinated substrates, such as those related to the compound , have been studied to explore more sustainable methods of obtaining complex fluorinated molecules. Research into fluorinated hydrazino-pyrazoles has shown that oxidative ring closure reactions can be conducted in room temperature ionic liquids, offering a starting point for environmentally friendly synthetic methods (Costea, Fafilek, & Kronberger, 2014).
Antitumor Activity
Fluorinated compounds, particularly those with benzopyran and pyrazole structures, have demonstrated potential anti-lung cancer activity. This research indicates that the synthesis of novel fluoro-substituted derivatives can lead to compounds showing anticancer activity at low concentrations, suggesting a promising direction for developing new cancer therapies (Hammam et al., 2005).
Properties
IUPAC Name |
1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-[(3-fluorophenyl)methylsulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2S/c1-9-6-14(21,13(16)17)19(18-9)12(20)8-22-7-10-3-2-4-11(15)5-10/h2-5,13,21H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCBEXDPXVTGCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)CSCC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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